2-Iodophenyl isocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNMGFXOVZRKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369883 | |
| Record name | 2-Iodophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128255-31-2 | |
| Record name | 2-Iodophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-2-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Iodophenyl Isocyanate
Curtius Rearrangement Derivatives for 2-Iodophenyl Isocyanate Formation
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. nih.govwikipedia.orgorganic-chemistry.org This reaction is known for its high yields and tolerance of a wide range of functional groups.
The synthesis of this compound via the Curtius rearrangement begins with the preparation of the corresponding acyl azide, 2-iodobenzoyl azide. This precursor is typically synthesized from 2-iodobenzoic acid.
A common method for preparing 2-iodobenzoyl azide involves the conversion of 2-iodobenzoic acid to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-iodobenzoyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃), to yield 2-iodobenzoyl azide.
Table 2: Synthesis of 2-Iodobenzoyl Azide
| Step | Reactants | Product |
| 1. Acid Chloride Formation | 2-Iodobenzoic acid, Thionyl chloride | 2-Iodobenzoyl chloride |
| 2. Azide Formation | 2-Iodobenzoyl chloride, Sodium azide | 2-Iodobenzoyl azide |
Once the 2-iodobenzoyl azide is obtained, it is subjected to thermal decomposition in an inert solvent, such as toluene (B28343) or benzene. Upon heating, the acyl azide rearranges, losing a molecule of nitrogen gas to form this compound. ucd.ie The reaction is typically carried out at elevated temperatures, and the progress can be monitored by the evolution of nitrogen gas.
The Curtius rearrangement generally proceeds with high efficiency and provides a cleaner route to this compound, avoiding the use of highly toxic phosgene (B1210022). google.com
Non-Phosgene Synthetic Routes
Curtius Rearrangement Derivatives for this compound Formation
Catalytic Systems for Curtius Rearrangement in this compound Synthesis
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, proceeding with the loss of nitrogen gas. wikipedia.orgnih.gov While often induced thermally, the reaction temperature can be significantly lowered and yields improved through catalysis. wikipedia.org Research has demonstrated that both Brønsted and Lewis acids can effectively catalyze this rearrangement. wikipedia.org
For the synthesis of aryl isocyanates, Lewis acids such as boron trifluoride (BF₃) and boron trichloride (B1173362) (BCl₃) have been shown to reduce the required decomposition temperature by approximately 100 °C while increasing the isocyanate yield. wikipedia.org The catalyst functions by coordinating to the acyl oxygen atom, which facilitates the rearrangement. wikipedia.org In a protecting group-free total synthesis of the natural product dievodiamine, a Curtius rearrangement catalyzed by boron trifluoride was a key step, producing an isocyanate that subsequently reacted in high yield. wikipedia.org Another catalytic system involves the use of zinc(II) triflate in conjunction with tetrabutylammonium (B224687) bromide (TBAB), which allows the rearrangement of alkyl azides to proceed spontaneously at 40 °C. nih.gov
The mechanism is understood to be a concerted process where the migration of the R-group and the loss of nitrogen gas occur simultaneously, avoiding the formation of a discrete acyl nitrene intermediate. wikipedia.org This concerted pathway ensures the complete retention of the migrating group's stereochemistry. wikipedia.orgnih.gov
Table 1: Catalytic Systems for Curtius Rearrangement
| Catalyst System | Typical Reaction Conditions | Advantages |
|---|---|---|
| Boron Trifluoride (BF₃) | Reduced temperature compared to thermal reaction | Lowers decomposition temperature by ~100 °C, increases yield wikipedia.org |
| Boron Trichloride (BCl₃) | Reduced temperature compared to thermal reaction | Significantly lowers decomposition temperature wikipedia.org |
Oxidative Carbonylation of 2-Iodoaniline (B362364)
Oxidative carbonylation presents a phosgene-free alternative for the synthesis of isocyanates directly from amines. acs.orgnih.gov This method involves the reaction of an aniline (B41778) derivative, such as 2-iodoaniline, with carbon monoxide in the presence of an oxidant and a transition metal catalyst. The process is a key non-phosgene route for industrial isocyanate production, which typically involves the synthesis of a carbamate (B1207046) intermediate followed by thermal decomposition. acs.orgnih.gov
The direct oxidative carbonylation of anilines can be catalyzed by various transition metal systems, with palladium-based catalysts being particularly prominent. mdpi.com The reaction converts the amine into the corresponding isocyanate or, depending on the reaction conditions and presence of other nucleophiles, into urea (B33335) or carbamate derivatives. mdpi.com For instance, the palladium-catalyzed carbonylation of aniline can selectively produce 1,3-diphenylurea (B7728601), but the addition of an oxidant like molecular oxygen can shift the selectivity toward phenyl isocyanate. mdpi.com
Transition Metal Catalysis in Oxidative Carbonylation
Transition metal catalysts are central to the oxidative carbonylation of amines. Palladium(II) complexes are among the most effective catalysts for this transformation. mdpi.com The catalytic cycle involves the reduction of Pd(II) to Pd(0), necessitating the use of a sacrificial oxidizing agent to regenerate the active catalytic species. mdpi.comresearchgate.net
To enhance efficiency and facilitate catalyst regeneration, co-catalysts are often employed. These can include metal salts of copper, iron, or silver, which act as electron transfer mediators. mdpi.com For example, a highly efficient system for the carbonylation of aniline to 1,3-diphenylurea utilizes a [PdCl₂(dppf)] complex with ferric chloride (FeCl₃) as a co-catalyst and lithium bromide (LiBr) as a promoter. mdpi.com The turnover frequency (TOF) of this system can be dramatically increased by introducing molecular oxygen as the terminal oxidant, which also shifts the product selectivity towards the isocyanate. mdpi.com
Table 2: Representative Catalytic Systems for Oxidative Carbonylation of Aniline
| Catalyst | Co-catalyst / Promoter | Oxidant | Primary Product | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | FeCl₂ or FeCl₃ | O₂ | 1,3-Diphenylurea | mdpi.com |
| [PdCl₂(dppf)] | FeCl₃ / LiBr | None | 1,3-Diphenylurea | mdpi.com |
Mechanistic Aspects of Oxidative Carbonylation for Aryl Isocyanates
The mechanism for the palladium-catalyzed oxidative carbonylation of anilines to form aryl isocyanates or their derivatives is a multi-step catalytic cycle. A plausible pathway begins with the coordination of the arylamine (e.g., 2-iodoaniline) to the Pd(II) center. This is followed by the insertion of carbon monoxide (CO) into the palladium-nitrogen bond.
The subsequent steps involve the formation of a carbamoyl-palladium intermediate. Reductive elimination from this intermediate can then generate the aryl isocyanate and a reduced Pd(0) species. The crucial role of the oxidant and co-catalyst is to re-oxidize the Pd(0) back to the active Pd(II) state, allowing the catalytic cycle to continue. mdpi.comresearchgate.net The presence of different nucleophiles or reaction conditions can divert the reaction pathway to produce ureas or carbamates instead of isolating the isocyanate.
Green Chemistry Approaches in Isocyanate Synthesis
In response to the high toxicity of traditional reagents like phosgene, significant research has focused on developing greener and more sustainable methods for isocyanate synthesis. acs.orgnih.gov These approaches aim to use less hazardous materials, improve atom economy, and utilize renewable feedstocks. libretexts.orgrsc.org Key strategies include the development of non-phosgene routes, such as the thermal decomposition of carbamates, and the exploration of bio-based starting materials. acs.orgnih.govresearchgate.net
Bio-based and Sustainable Pathways relevant to Aryl Isocyanates
A major focus of green chemistry in this field is the replacement of petroleum-derived starting materials with renewable, bio-based alternatives. biorizon.eu Various biomass sources are being investigated as precursors for isocyanates, including vegetable oils, fatty acids, amino acids, lignin (B12514952), and carbohydrates. jrte.orgresearchgate.net
Vegetable Oils and Fatty Acids: Long-chain aliphatic diisocyanates have been synthesized from dicarboxylic acids derived from vegetable oils. researchgate.net The process typically involves converting the bio-based diacids into acyl azides, followed by a thermal Curtius rearrangement. researchgate.net
Amino Acids: Naturally occurring amino acids, such as L-lysine, serve as renewable starting materials for synthesizing bio-based diisocyanates like L-lysine diisocyanate (LDI). jrte.org
Lignin and Furan (B31954) Derivatives: Aromatic structures derived from lignin and furan derivatives from carbohydrates are being explored as potential bio-based precursors for aromatic isocyanates. researchgate.net
These bio-based isocyanates are being developed as sustainable building blocks for polyurethanes, aiming to reduce the environmental footprint of these widely used polymers. rsc.orgbiorizon.eu
"On-Water" Reactions and Solvent-Free Conditions for Isocyanate Formation
Developing synthetic methods that minimize or eliminate the use of volatile organic solvents is a core principle of green chemistry. While isocyanates are highly reactive towards water, which typically precludes their synthesis in aqueous media, the concept of "on-water" catalysis has been explored for subsequent reactions of isocyanates. acs.orgresearchgate.net For example, a sustainable and chemoselective process for synthesizing ureas has been developed through the "on-water" reaction of pre-formed isocyanates with amines. acs.org This method offers advantages such as simple product isolation via filtration and avoids the need for anhydrous conditions and toxic organic solvents. acs.org
However, the direct formation of isocyanates under "on-water" or solvent-free conditions remains a significant challenge due to the isocyanate group's high reactivity with nucleophiles like water. researchgate.netchemrxiv.orgnih.gov The reaction between an isocyanate and water proceeds through an unstable carbamic acid intermediate, which decomposes to an amine and carbon dioxide. researchgate.net This inherent reactivity makes aqueous environments generally unsuitable for isocyanate synthesis and isolation. Current research in green isocyanate synthesis is more focused on phosgene-free routes and the use of bio-based feedstocks rather than performing the isocyanate-forming step in water. rsc.orgrsc.org
Emerging Synthetic Strategies for Aryl Isocyanates
Flow Chemistry Protocols for Isocyanate Generation
Continuous flow chemistry has emerged as a superior alternative to batch processing for the synthesis of isocyanates, primarily due to its enhanced safety and efficiency, especially when dealing with hazardous intermediates. thieme-connect.comgoogle.com The traditional Curtius rearrangement, a high-yielding method for isocyanate synthesis, involves the formation of potentially explosive acyl azide intermediates. google.com Flow chemistry mitigates this risk by generating and consuming these intermediates in situ within the controlled environment of a microreactor. thieme-connect.comnih.gov
This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction kinetics and product yields. thieme-connect.com The high surface-area-to-volume ratio of flow reactors facilitates superior heat exchange, preventing thermal runaways associated with the exothermic decomposition of acyl azides. thieme-connect.com
A typical flow process involves mixing an acyl hydrazide with an aqueous solution of nitrous acid to form the acyl azide. This solution is then mixed with an organic solvent, and the water is removed before the organic solution is heated in a reactor coil to induce the Curtius rearrangement, yielding the isocyanate. google.com This seamless, multi-step process avoids the isolation of the high-energy acyl azide, making the synthesis safer and more scalable. thieme-connect.com Researchers have successfully applied this protocol to a variety of aromatic and aliphatic carboxylic acids, demonstrating its broad applicability for producing mono- and diisocyanates. thieme-connect.com
Table 1: Examples of Isocyanate Synthesis via Curtius Rearrangement in Continuous Flow
| Starting Material (Carboxylic Acid Derivative) | Key Reaction Steps | Reactor Conditions | Product | Yield | Reference |
|---|
Enzymatic and Biocatalytic Routes towards Isocyanates
The development of enzymatic and biocatalytic routes for isocyanate synthesis is a growing area of interest aimed at enhancing the sustainability of polyurethane production. researchgate.netrsc.org Current research primarily focuses on utilizing renewable biomass as starting materials for isocyanate precursors, thereby reducing reliance on petrochemical feedstocks. rsc.orgmostwiedzy.pl This approach often involves the synthesis of bio-based polyols and isocyanates from sources like vegetable oils, lignin, and cashew nut shell liquid (CNSL). researchgate.netmostwiedzy.pl
While the complete enzymatic synthesis of the isocyanate functional group is still a nascent field, significant progress has been made in creating "green" isocyanates from bio-derived molecules using phosgene-free chemical methods. chemrxiv.org For instance, a new bio-based aromatic diisocyanate has been synthesized from guaiacol (B22219) and vanillyl alcohol, which are derived from lignocellulosic raw materials. chemrxiv.org The process involved converting the bio-derived diamine into a diisocyanate using a phosgene-free protocol with di-tert-butyl dicarbonate (B1257347) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). chemrxiv.org
The overarching goal is to integrate biocatalytic steps into the synthesis pathway to create more environmentally friendly processes. researchgate.net Although direct enzymatic routes to isocyanates are not yet established, the use of biomass-derived precursors represents a critical step toward the development of fully sustainable "green" polyurethanes. rsc.org
Advanced Catalytic Systems for Direct Isocyanate Synthesis
Advanced catalytic systems are being developed to provide more direct and atom-economical routes to aryl isocyanates, circumventing the use of toxic phosgene. researchgate.netnih.gov A major focus of this research is the reductive carbonylation of nitroaromatic compounds, which offers a one-step synthesis of isocyanates from readily available starting materials. researchgate.netgoogle.com
This transformation is typically catalyzed by transition metal complexes, with Group VIII metals like palladium, rhodium, and ruthenium showing the most promise. researchgate.net Homogeneous catalytic systems, often involving palladium complexes with ligands such as 1,10-phenanthroline, have been extensively studied. researchgate.net However, a significant challenge with homogeneous catalysts is their difficult recovery and recycling. nih.gov
To address this, research into heterogeneous catalysts is gaining momentum. nih.govgoogle.com Novel heterogeneous catalysts, such as multi-metallic materials comprising binary intermetallic phases (e.g., Pd-Sn, Rh-Sn), have been developed. google.com These solid catalysts can be more easily separated from the reaction mixture and reused, making the process more industrially viable. They are designed to catalyze both the reduction of the nitro group and the subsequent carbonylation in a single pot. google.com
Another emerging strategy is the cobalt(III)-catalyzed C-H bond amidation with isocyanates, which provides a convergent method for synthesizing complex amides. nih.gov While this reaction consumes isocyanates, the development of earth-abundant metal catalysts for C-N bond formation is a significant advancement in the field. nih.gov These catalytic methods represent a move towards more sustainable and efficient chemical manufacturing. researchgate.netnih.gov
Reactivity and Reaction Mechanisms of 2 Iodophenyl Isocyanate
Nucleophilic Addition Reactions
The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. The primary reaction pathway for 2-iodophenyl isocyanate involves the nucleophilic addition across the C=N double bond, leading to the formation of stable addition products.
Reactions with Alcohols: Urethane (B1682113) Formation
The reaction of this compound with alcohols (alcoholysis) yields N-(2-iodophenyl)carbamates, commonly known as urethanes. This reaction is of significant industrial importance as it forms the basis for polyurethane chemistry. The general mechanism involves the attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate, followed by the transfer of the hydroxyl proton to the nitrogen atom.
The uncatalyzed reaction between an aryl isocyanate and an alcohol generally follows second-order kinetics, being first order in each reactant. aub.edu.lb However, the reaction is known to be catalyzed by both the alcohol reactant and the urethane product, which can lead to more complex kinetic profiles. researchgate.net The experimental activation energies for the reactions of aryl isocyanates with alcohols are typically in the range of 17–54 kJ/mol, depending on the solvent and the ratio of reactants. researchgate.net
Theoretical calculations for the reaction of phenyl isocyanate with 1-propanol show that the activation energy is significantly lower when reactant or product molecules are involved in the transition state, highlighting the role of self-catalysis. researchgate.net For instance, in a reaction involving an excess of isocyanate, an allophanate (B1242929) intermediate can form, with a reaction barrier of 62.6 kJ/mol in a THF model. researchgate.net
Table 1: Kinetic Parameters for the Reaction of Phenyl Isocyanate with 1-Propanol
| Reaction Condition | Activation Energy (Ea) in kJ/mol | Notes |
|---|---|---|
| Stoichiometric Ratio | Higher than catalyzed reactions | Base reaction for comparison. |
| Alcohol Excess | Lower than stoichiometric | Alcohol molecules exert a catalytic effect. researchgate.net |
This table is generated based on findings for phenyl isocyanate, which serves as a model for this compound.
Thermodynamic studies, often supported by computational chemistry, indicate that the formation of urethanes is an exothermic process. aub.edu.lb The reaction enthalpies are significantly influenced by the location of functional groups on the reactants. aub.edu.lb
Kinetic and theoretical studies have provided strong evidence that the alcoholysis of isocyanates proceeds through a multimolecular mechanism, particularly at higher alcohol concentrations. aub.edu.lbumn.edu Alcohols are known to self-associate through hydrogen bonding to form dimers, trimers, and higher-order oligomers. researchgate.net These alcohol clusters are generally more reactive nucleophiles than the monomeric alcohol. aub.edu.lbresearchgate.net
The reaction mechanism is believed to involve the participation of two or three alcohol molecules in the transition state. aub.edu.lbumn.edu This "supersystem" facilitates the hydrogen transfer in a concerted fashion, significantly lowering the activation energy barrier compared to a simple bimolecular addition. aub.edu.lbumn.edu The nucleophilic addition occurs across the N=C bond of the isocyanate. aub.edu.lbumn.edu Kinetic data often show an order greater than one with respect to the alcohol concentration, which supports the involvement of alcohol trimers or higher polymers in the reaction. aub.edu.lb The contribution of these multimolecular pathways becomes more dominant as the alcohol concentration increases. aub.edu.lbresearchgate.net
The reaction between isocyanates and alcohols is readily catalyzed by a variety of compounds, with organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), being particularly effective. aub.edu.lbpoliuretanos.net These catalysts are widely used in industrial polyurethane synthesis to accelerate the curing process. poliuretanos.net
The catalytic mechanism of organotin compounds is generally accepted to involve the formation of an intermediate complex between the catalyst and one of the reactants. One prevalent mechanism suggests that the organotin catalyst first reacts with the alcohol to form a tin alkoxide. aub.edu.lb This tin alkoxide is a more potent nucleophile than the alcohol itself. The catalytic cycle is proposed to proceed as follows:
Formation of Tin Alkoxide: The organotin dicarboxylate reacts with the alcohol, displacing a carboxylate ligand to form a highly reactive organotin alkoxide complex. aub.edu.lb
Coordination and Insertion: The isocyanate coordinates to the tin center of the alkoxide complex, typically through the nitrogen atom. aub.edu.lb This coordination activates the isocyanate for nucleophilic attack. This is followed by the transfer of the alkoxide group from the tin to the isocyanate carbon.
Urethane Formation and Catalyst Regeneration: The resulting intermediate then undergoes alcoholysis, where another alcohol molecule cleaves the Sn-N bond, releasing the urethane product and regenerating the active tin alkoxide catalyst. umn.edu
Organotin catalysts are valued for their high efficiency and their ability to selectively promote the isocyanate-alcohol reaction over side reactions, such as the reaction of isocyanate with water.
Reactions with Amines: Urea (B33335) Formation
This compound reacts rapidly with primary and secondary amines to form N,N'-disubstituted or N,N',N'-trisubstituted ureas, respectively. This reaction is generally much faster than the corresponding reaction with alcohols, as amines are stronger nucleophiles.
Both primary and secondary amines react readily with aryl isocyanates. The reaction is typically assumed to follow second-order kinetics, being first order with respect to each reactant. aub.edu.lb The reactivity of the amine is influenced by its basicity and steric hindrance.
Primary Amines: Primary amines react very rapidly with isocyanates. Aliphatic primary amines are generally more reactive than aromatic primary amines due to their higher basicity. aub.edu.lbsci-hub.se The reaction rate is significantly influenced by substituents on the aryl isocyanate; electron-withdrawing groups on the phenyl ring increase the electrophilicity of the isocyanate carbon and thus accelerate the reaction rate. aub.edu.lb
Secondary Amines: Secondary amines also react to form ureas, though their reactivity can be slightly lower than that of primary amines with similar electronic properties, primarily due to increased steric hindrance around the nitrogen atom. researchgate.netresearchgate.net However, secondary aliphatic amines are still highly reactive towards isocyanates. researchgate.net
The relative reactivity of nucleophiles towards a typical isocyanate follows the general trend: primary aliphatic amine > secondary aliphatic amine > primary aromatic amine > primary alcohol. researchgate.netpoliuretanos.net The reactions involving primary aliphatic amines and aromatic isocyanates are often so fast that they are difficult to monitor using conventional kinetic techniques. umn.edu
Table 2: Relative Reactivity of Nucleophiles with Phenyl Isocyanate
| Nucleophile | Type | Relative Reactivity |
|---|---|---|
| R-NH₂ (aliphatic) | Primary Amine | Very High |
| R-NH₂ (aromatic) | Primary Amine | High (200-300) poliuretanos.net |
| R₂NH (aliphatic) | Secondary Amine | High |
| R-CH₂-OH | Primary Alcohol | Moderate (100) poliuretanos.net |
| H₂O | Water | Moderate (100) poliuretanos.net |
This table provides a general comparison of reactivity with phenyl isocyanate as a model for this compound. The numerical values are relative rate indices.
Solvent Effects on Urea Formation Reactions
The synthesis of ureas through the reaction of an isocyanate with an amine is a fundamental transformation in organic chemistry. The choice of solvent can significantly influence the rate and outcome of this reaction. beilstein-journals.org Generally, the reaction is performed in solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature without the need for a base. commonorganicchemistry.com
The polarity of the solvent plays a crucial role. For instance, in the synthesis of benzyl (B1604629) isocyanate, complete conversion was observed in toluene (B28343) at 70°C, while the conversion was low in THF. beilstein-journals.org Acetonitrile (B52724) (MeCN) also proved to be an effective solvent, allowing for complete conversion even at lower temperatures. beilstein-journals.org The reactivity of supported reagents, in particular, is dependent on the solvent's ability to cause polymer swelling. beilstein-journals.org
Table 1: Common Solvents for Urea Formation from Isocyanates
| Solvent | Typical Reaction Conditions | Notes |
| Dimethylformamide (DMF) | Room Temperature | Common choice, good solubility for many reactants. commonorganicchemistry.com |
| Tetrahydrofuran (THF) | Room Temperature | Generally effective, though may result in lower conversion in some cases. beilstein-journals.orgcommonorganicchemistry.com |
| Dichloromethane (DCM) | Room Temperature | A versatile solvent for this reaction. commonorganicchemistry.com |
| Toluene | Elevated Temperatures (e.g., 70°C) | Can lead to high conversion rates. beilstein-journals.org |
| Acetonitrile (MeCN) | Room Temperature to 70°C | Can facilitate high conversion and yield. beilstein-journals.org |
Reactions with Water: Urea and Carbon Dioxide Formation
Isocyanates, including this compound, readily react with water, a reaction that is often central to applications like the formation of polyurethane foams where water acts as a blowing agent. The initial reaction between the isocyanate and water produces an unstable carbamic acid intermediate. ebrary.net This intermediate rapidly decomposes to form a primary amine and carbon dioxide gas. ebrary.netresearchgate.net
The newly formed amine is nucleophilic and can subsequently react with another molecule of the isocyanate. This second reaction results in the formation of a disubstituted urea. ebrary.netresearchgate.net In the specific case of this compound, this would lead to the formation of 1,3-bis(2-iodophenyl)urea. The reaction of the amine with the isocyanate is typically very fast. ebrary.net
Carbamic Acid Formation: R-NCO + H₂O → [R-NHCOOH]
Decomposition: [R-NHCOOH] → R-NH₂ + CO₂
Urea Formation: R-NCO + R-NH₂ → (R-NH)₂CO
Due to this reactivity, isocyanates must be handled and stored in anhydrous conditions to prevent the formation of urea impurities.
Reactions with Thiols: Thiocarbamate Formation
This compound reacts with thiols (R-SH) to produce thiocarbamates. This reaction is analogous to the reaction with alcohols, which yields carbamates. The sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. A simple and efficient method for the synthesis of S-alkyl (or aryl) thiocarbamates involves the direct reaction of thiols with isocyanates, often under catalyst- and solvent-free conditions. researchgate.net
This reaction provides a straightforward route to S-organyl thiocarbamates. researchgate.net The reaction can also be facilitated by various catalysts or performed in different solvents, though catalyst-free methods offer advantages in terms of simplicity and reduced environmental impact. researchgate.net Multicomponent reactions involving isocyanides, sulfur, and thiols also provide a pathway to dithiocarbamates. nih.govd-nb.infonih.gov
Cycloaddition Reactions
[2+2] Cycloadditions
Isocyanates can participate in [2+2] cycloaddition reactions. For example, visible-light-mediated organophotocatalysis can be used for the [2+2] cycloaddition of certain alkenes to form cyclobutanes. nih.gov While the focus of much research has been on electron-rich styrenes, methods for electron-deficient systems are also being developed. nih.gov Another example is the nickel-catalyzed enantioselective intermolecular [2+2+2] cycloaddition of two isocyanate molecules with an allene (B1206475) to form dihydropyrimidine-2,4-diones. nih.gov Photocatalytic intermolecular [2+2] cycloaddition/dearomatization of indoles with olefins is another strategy to synthesize cyclobutane-fused indolines. rsc.org
[4+2] Cycloadditions and Heterocyclic Synthesis
Isocyanates are valuable partners in [4+2] cycloaddition reactions (Diels-Alder reactions) for the synthesis of heterocyclic compounds. nih.gov In these reactions, the isocyanate can act as a dienophile. For instance, the reaction of isocyanates with conjugated heterodienes is a known method for creating diverse heterocyclic structures. rsc.org
The synthesis of tetrahydropyridazines can be achieved through the intermolecular [4+2] reaction between 1,2-diaza-1,3-dienes and alkenes. nih.gov More complex cycloadditions, such as the photoinduced selective [4+2]-cycloaddition of vinyldiazoacetates with azoalkenes, can produce highly functionalized heterocyclic and bicyclic compounds. nih.gov The use of furan-fused cyclobutanones as a C4 synthon in rhodium-catalyzed enantioselective [4+2]-cycloadditions with imines also leads to the formation of furan-fused lactams. researchgate.net The presence of the iodo-group in this compound provides a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, after the initial cycloaddition.
Polymerization Reactions
Isocyanates are fundamental monomers in the synthesis of polyurethanes, which are formed through the reaction of diisocyanates with polyols. poliuretanos.net As a monofunctional isocyanate, this compound would not form a polymer on its own in this manner but could be used to cap polymer chains or introduce a functional end-group.
New radiopaque acrylic copolymers have been synthesized by copolymerizing methyl methacrylate (MMA) and acrylic acid (AA), and then reacting the carboxylic acid groups with 4-iodophenyl isocyanate or 3,4,5-triiodophenyl isocyanate. researchgate.net These modified copolymers demonstrated good thermal stability and high radiopacity with no cytotoxicity, suggesting potential for biomedical applications. researchgate.net
Polyaddition with Polyols and Polyamines
The isocyanate group of this compound is highly reactive towards compounds containing active hydrogen atoms, such as alcohols and amines. This reactivity is the basis for polyaddition reactions, a type of step-growth polymerization. When this compound reacts with difunctional or polyfunctional alcohols (polyols) or amines (polyamines), it leads to the formation of long-chain polymers. researchgate.netresearchgate.net
The fundamental reaction involves the nucleophilic attack of the hydroxyl group of a polyol or the amino group of a polyamine on the electrophilic carbon atom of the isocyanate group. This process does not produce any small molecule by-products, which is characteristic of polyaddition reactions. mdpi.com
Reaction with Polyols: The reaction with polyols results in the formation of urethane linkages (-NH-CO-O-). When a diisocyanate reacts with a diol, a linear polyurethane is formed.
Reaction with Polyamines: The reaction with polyamines yields urea linkages (-NH-CO-NH-). The reaction between a diisocyanate and a diamine produces a linear polyurea. thepolyureacompany.com
These polymerization reactions are typically carried out in bulk or in solution and can be catalyzed by various compounds, including tertiary amines and organometallic compounds. The resulting polymers incorporate the 2-iodophenyl moiety as a repeating unit, which can be further functionalized via reactions involving the C-I bond.
Formation of Polyureas and Polyurethanes
Polyurethanes and polyureas are two of the most versatile classes of polymers, and their synthesis is fundamentally based on the reactions described above.
Polyurethanes are synthesized through the polyaddition reaction between a polyisocyanate and a polyol. chempoint.com In the context of this compound, it can act as a monofunctional isocyanate or be converted into a di- or polyisocyanate derivative to participate in polymerization. The reaction with a polyol, which is a polymer with multiple hydroxyl groups, results in a polymer chain linked by urethane groups. chempoint.com The properties of the resulting polyurethane can be tailored by carefully selecting the type of polyol and isocyanate used.
Polyureas are formed from the reaction of a polyisocyanate with a polyamine. thepolyureacompany.comchempoint.com This reaction is generally much faster than the reaction with polyols. The resulting urea linkage imparts distinct properties to the polymer, such as higher thermal stability and improved mechanical strength compared to polyurethanes. A polyurea derived from this compound would feature repeating units containing the iodinated aromatic ring.
| Reaction | Reactants | Linkage Formed | Polymer Product |
| Polyurethane Formation | Isocyanate + Polyol | Urethane (-NH-CO-O-) | Polyurethane |
| Polyurea Formation | Isocyanate + Polyamine | Urea (-NH-CO-NH-) | Polyurea |
Blocked Isocyanates and Post-Polymerization Modification
The high reactivity of the isocyanate group can sometimes be a disadvantage, leading to unwanted side reactions, particularly with moisture. usm.edu To control this reactivity, the isocyanate group can be "blocked" by reacting it with a blocking agent, such as a phenol (B47542), oxime, or caprolactam. researchgate.netrsc.org This forms a thermally reversible adduct known as a blocked isocyanate. researchgate.net
The blocked isocyanate is stable at ambient temperatures but regenerates the free isocyanate group upon heating to a specific "deblocking" temperature. researchgate.netrsc.org This property is highly valuable for post-polymerization modification. usm.eduresearchgate.net A polymer can be synthesized with pendent blocked isocyanate groups. These groups remain inert during the initial polymerization and subsequent handling. researchgate.net Later, the polymer can be heated to deblock the isocyanate, which then becomes available for reaction with other molecules, allowing for the grafting of new functional groups onto the polymer backbone. usm.edusemanticscholar.org This strategy offers a powerful tool for creating tailor-made polymeric materials with specific functionalities. researchgate.net
Metal-Catalyzed Transformations
The carbon-iodine (C-I) bond in this compound provides a reactive site for various metal-catalyzed transformations, which are powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org These reactions typically leave the isocyanate group intact, allowing for orthogonal functionalization of the molecule.
Cross-Coupling Reactions Involving the C-I Bond
Palladium-catalyzed cross-coupling reactions are among the most important methods for constructing C-C bonds. nobelprize.org The C-I bond in aryl iodides is particularly reactive in these transformations, generally more so than C-Br or C-Cl bonds. wikipedia.org This allows for selective reactions at the iodine-substituted position. wikipedia.org
The Suzuki-Miyaura coupling reaction is a versatile method for forming a C-C bond between an aryl or vinyl halide and an organoboron compound, such as a boronic acid or ester. nobelprize.orgfrontiersin.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nobelprize.org
Derivatives of this compound can readily participate in Suzuki-Miyaura coupling. The C-I bond undergoes oxidative addition to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring, providing access to a diverse range of substituted phenyl isocyanates. mdpi.commdpi.com
Key Features of Suzuki-Miyaura Coupling:
Catalyst: Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
Coupling Partners: Aryl/vinyl boronic acids or esters
Base: Required for activation of the organoboron species (e.g., K₂CO₃, Cs₂CO₃)
Bond Formed: C(sp²)-C(sp²) or C(sp²)-C(sp³)
| Parameter | Description |
| Reaction Name | Suzuki-Miyaura Coupling |
| Substrate | This compound derivative |
| Reagent | Organoboron compound (e.g., R-B(OH)₂) |
| Catalyst | Palladium(0) complex |
| Product | 2-Substituted phenyl isocyanate derivative |
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base. wikipedia.orgnih.gov
This compound can serve as the aryl iodide component in the Sonogashira reaction. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to the palladium(0) center, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base), and reductive elimination to afford the arylalkyne product. libretexts.org This reaction is a powerful tool for synthesizing 2-(alkynyl)phenyl isocyanates, which are valuable intermediates for the synthesis of heterocycles and other complex molecules.
Key Features of Sonogashira Coupling:
Catalyst: Palladium complex
Co-catalyst: Copper(I) salt (e.g., CuI)
Coupling Partners: Terminal alkynes
Base: Amine base (e.g., triethylamine, diisopropylamine)
Bond Formed: C(sp²)-C(sp)
| Parameter | Description |
| Reaction Name | Sonogashira Coupling |
| Substrate | This compound |
| Reagent | Terminal alkyne (R-C≡CH) |
| Catalyst System | Pd complex / Cu(I) salt |
| Product | 2-(Alkynyl)phenyl isocyanate |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgwpmucdn.comscbt.com In the context of this compound, this reaction would involve the coupling of an amine with the aryl iodide functionality.
The generalized reaction mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. libretexts.orgbiosynth.com The key steps are:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.
Ligand Exchange/Amine Coordination: The amine reactant coordinates to the palladium center, displacing one of the existing ligands.
Deprotonation: A base is used to deprotonate the coordinated amine, forming an amido-palladium complex.
Reductive Elimination: The desired carbon-nitrogen bond is formed as the product is eliminated from the palladium complex, regenerating the palladium(0) catalyst. biosynth.com
A critical aspect of this reaction is the choice of ligand on the palladium catalyst, which significantly influences the reaction's efficiency and scope. researchgate.net Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. biosynth.com
While the isocyanate group is generally reactive towards nucleophiles, including amines, the Buchwald-Hartwig amination is typically performed under conditions where the palladium-catalyzed C-N bond formation is the predominant pathway. The choice of base and reaction temperature can be optimized to favor the desired cross-coupling over direct nucleophilic attack at the isocyanate. However, the potential for side reactions involving the isocyanate group must be considered, and careful control of reaction parameters is necessary to achieve high yields of the desired aminated product.
| Catalyst Component | Role in Buchwald-Hartwig Amination |
| Palladium(0) Source | Active catalyst that undergoes oxidative addition |
| Phosphine Ligand | Stabilizes the palladium center and promotes key reaction steps |
| Base | Facilitates the deprotonation of the coordinated amine |
| Amine | Nucleophile that forms the new C-N bond |
| This compound | Aryl halide substrate |
Carbonylation Reactions with Carbon Monoxide
Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a molecule, typically using carbon monoxide (CO) as the carbonyl source. For this compound, a palladium-catalyzed carbonylation reaction can be envisioned to proceed at the aryl iodide position.
These reactions generally follow a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions. The key steps would involve:
Oxidative Addition: A palladium(0) catalyst oxidatively adds to the C-I bond of this compound.
CO Insertion: Carbon monoxide inserts into the aryl-palladium bond to form an acyl-palladium complex.
Nucleophilic Attack: A nucleophile attacks the acyl carbon, leading to the formation of the carbonylated product.
Reductive Elimination/Catalyst Regeneration: The product is released, and the palladium(0) catalyst is regenerated.
The nature of the final product depends on the nucleophile used in the reaction. For instance, if an alcohol is used as the nucleophile, an ester would be formed. If an amine is used, an amide would be the product. In the absence of an external nucleophile, intramolecular reactions involving the isocyanate group could potentially occur, leading to the formation of heterocyclic structures. The specific conditions, including the choice of catalyst, solvent, and CO pressure, would be crucial in determining the reaction outcome.
| Reactant/Catalyst | Function in Carbonylation | Potential Product Functional Group |
| This compound | Aryl iodide source | - |
| Carbon Monoxide | Carbonyl source | Carbonyl |
| Palladium Catalyst | Facilitates oxidative addition and CO insertion | - |
| Nucleophile (e.g., ROH, RNH2) | Traps the acyl-palladium intermediate | Ester, Amide |
Isocyanate Insertion Reactions
The isocyanate group is known to undergo insertion reactions with a variety of organometallic reagents. In these reactions, the organometallic compound adds across the C=N double bond of the isocyanate.
For this compound, an intramolecular insertion reaction could be conceived following an initial transformation at the iodo group. For example, if the aryl iodide is converted to an organometallic species (e.g., an organolithium or Grignard reagent via metal-halogen exchange), this newly formed nucleophilic carbon center could then attack the electrophilic carbon of the isocyanate group within the same molecule. This intramolecular cyclization would lead to the formation of a heterocyclic compound.
Alternatively, in the presence of a transition metal catalyst, a process involving oxidative addition at the C-I bond followed by migratory insertion of the isocyanate group into the aryl-metal bond could occur. The resulting metallacyclic intermediate could then undergo further reactions to yield various heterocyclic products. The feasibility and outcome of such reactions would be highly dependent on the specific reaction conditions and the nature of the metal catalyst employed.
| Reaction Type | Description | Potential Outcome |
| Intramolecular Insertion (via organometallic intermediate) | Formation of an organometallic species at the 2-position, followed by nucleophilic attack on the isocyanate. | Formation of a heterocyclic ring system. |
| Transition-Metal Catalyzed Intramolecular Insertion | Oxidative addition of a metal to the C-I bond, followed by migratory insertion of the isocyanate group. | Formation of a metallacyclic intermediate, leading to heterocyclic products. |
Computational and Theoretical Studies on this compound Reactivity
Computational and theoretical chemistry provide powerful tools for understanding the reactivity of molecules like this compound at a fundamental level. These methods can elucidate electronic structure, predict reaction pathways, and explain observed stereochemical outcomes.
Electronic Structure Analysis and Frontier Molecular Orbital Theory
Electronic structure analysis of this compound would reveal the distribution of electrons within the molecule and identify the regions most susceptible to chemical attack. Methods like Density Functional Theory (DFT) can be used to calculate the molecular orbitals and the electron density.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile. For this compound, the HOMO would likely have significant contributions from the lone pairs on the oxygen and nitrogen atoms of the isocyanate group, as well as the π-system of the aromatic ring.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to nucleophilic attack, indicating the molecule's electrophilic character. The LUMO of this compound is expected to be centered on the isocyanate carbon atom, consistent with its known electrophilicity.
By analyzing the energies and spatial distributions of the HOMO and LUMO, one can predict the most likely sites for electrophilic and nucleophilic attack, thus rationalizing the observed reactivity of the molecule.
Reaction Pathway Elucidation and Transition State Calculations
Computational methods can be employed to map out the potential energy surface for a given reaction, providing a detailed understanding of the reaction mechanism. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states.
Transition state theory is used to calculate the rate of a reaction based on the properties of the transition state structure. patsnap.com For a reaction involving this compound, such as a Buchwald-Hartwig amination or a carbonylation reaction, DFT calculations could be used to:
Locate Transition State Structures: Identify the geometry of the highest energy point along the reaction coordinate.
Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to proceed. Lower activation energies correspond to faster reaction rates.
Verify Transition States: Perform frequency calculations to ensure that the identified structure is a true transition state (i.e., has exactly one imaginary frequency).
By comparing the activation energies of different possible reaction pathways, computational chemists can predict which pathway is more favorable and thus what the major product of the reaction will be. These calculations can also provide insights into the role of catalysts and the effect of different ligands on the reaction rate and selectivity.
Conformation Analysis and Stereochemistry
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility would be the rotation of the isocyanate group relative to the plane of the aromatic ring.
Computational methods can be used to:
Identify Stable Conformers: Determine the low-energy conformations of the molecule by performing a systematic search of the potential energy surface.
Calculate Rotational Barriers: Quantify the energy required to rotate around the C-N bond connecting the isocyanate group to the phenyl ring.
Understanding the preferred conformation of this compound is important as it can influence its reactivity. The spatial orientation of the isocyanate group relative to the iodine atom could affect the feasibility of intramolecular reactions and the accessibility of the reactive sites to external reagents.
In reactions where new stereocenters are formed, computational chemistry can be used to predict the stereochemical outcome. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which diastereomer or enantiomer will be formed in excess. This is particularly relevant for asymmetric catalysis, where the ligand on the metal catalyst plays a crucial role in controlling the stereochemistry of the product.
Advanced Applications and Functionalization of 2 Iodophenyl Isocyanate
Synthesis of Heterocyclic Compounds
The dual reactivity of 2-iodophenyl isocyanate makes it an invaluable precursor for the synthesis of a variety of heterocyclic systems. The isocyanate group can readily participate in addition reactions with nucleophiles, while the iodo group serves as a handle for subsequent metal-catalyzed cross-coupling or cyclization reactions.
Quinazolinones are a prominent class of nitrogen-containing heterocycles with significant biological activities. This compound has been employed in the synthesis of these scaffolds. For instance, palladium-catalyzed carbonylative cyclization reactions involving ortho-iodoanilines and imidoyl chlorides can produce quinazolinone structures. whiterose.ac.uk While this specific example uses an aniline (B41778) precursor, the underlying principle of utilizing an ortho-iodo-amino functionality is directly applicable to reactions starting with this compound, which can generate the necessary carbamate (B1207046) or urea (B33335) linkage in situ.
A notable application involves the tandem palladium-catalyzed addition/cyclocarbonylation reaction of N-(2-iodophenyl)-N'-arylcarbodiimides, which are accessible from this compound. whiterose.ac.uk This methodology allows for the synthesis of 2-substituted quinazolinones by reacting the carbodiimide (B86325) with various nucleophiles like secondary amines and phenols, followed by a carbon monoxide-mediated cyclization. whiterose.ac.uk This approach has been extended to the synthesis of more complex fused systems such as quinazolino[3,2-a]quinazolinones. whiterose.ac.uk
| Precursor | Reagents | Product | Reference |
| N-(2-iodophenyl)-N'-arylcarbodiimide | Secondary amines, Phenols, CO, Pd catalyst | 2-Substituted Quinazolinone | whiterose.ac.uk |
| N-(2-iodophenyl)-N'-arylcarbodiimide | Amino sources, CO, Pd catalyst | Quinazolino[3,2-a]quinazolinones | whiterose.ac.uk |
The reactivity of this compound extends to the synthesis of heterocycles containing oxygen and sulfur. The general strategy involves the initial reaction of the isocyanate with a suitable nucleophile containing either an oxygen or sulfur atom, followed by a cyclization step involving the ortho-iodo group.
For the synthesis of sulfur-containing heterocycles, domino reactions mediated by palladium and copper are particularly effective. chim.it While many examples start with the analogous 2-iodophenyl isothiocyanate, the principles can be adapted. For example, a copper-catalyzed three-component domino reaction of 2-iodophenyl isothiocyanate, a terminal alkyne, and ammonia (B1221849) yields 1,4-benzothiazine derivatives. chim.itresearchgate.net This highlights the potential for this compound to undergo similar transformations by first converting it to a urea or thiourea (B124793) derivative.
The synthesis of oxygen-containing heterocycles can be envisioned through reactions with ortho-hydroxy or other suitably positioned hydroxyl functionalities. For instance, the palladium-catalyzed carbonylation of 2-iodophenol (B132878) with alkynes is a known method for producing flavones and aurones, demonstrating the utility of the 2-iodophenyl moiety in forming oxygen heterocycles. rsc.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic chemistry due to their efficiency and atom economy. acs.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-established, and the principles of these reactions can be extended to isocyanates. nih.govresearchgate.net
This compound is a valuable component in MCRs for generating molecular diversity. Its isocyanate functionality can react with a nucleophile and another component (like an aldehyde or ketone in a Ugi-type reaction), while the iodo group remains available for post-MCR modifications, such as cross-coupling reactions. This allows for the rapid construction of complex, poly-functionalized molecules.
For example, a bifurcated multicomponent synthesis approach has been developed for polycyclic quinazolinones, where an initial Ugi reaction is followed by a cyclization step. nih.gov While the specific example uses 2-bromobenzamide, the strategic placement of a halogen on the aromatic ring is the key enabler for the subsequent cyclization, a role that the iodo group in this compound can fulfill.
| MCR Type | Key Reactants | Potential Product Scaffold | Reference |
| Ugi-type | Amine, Aldehyde/Ketone, Carboxylic Acid, this compound (as isocyanide surrogate) | α-Acetamido carboxamides with an iodophenyl group | researchgate.net |
| Passerini-type | Aldehyde/Ketone, Carboxylic Acid, this compound (as isocyanide surrogate) | α-Acyloxy carboxamides with an iodophenyl group | researchgate.net |
Applications in Polymer Science and Engineering
The unique properties of this compound also lend themselves to applications in polymer science, primarily in the modification and functionalization of polymeric materials. The isocyanate group provides a reactive handle for grafting onto polymer backbones, while the iodo group introduces a site for further chemical transformations.
The introduction of this compound into a polymer structure allows for the tailoring of its architecture through post-polymerization modification. The isocyanate group can react with various functional groups on a pre-existing polymer, such as hydroxyl, amine, or thiol groups, to form stable carbamate, urea, or thiocarbamate linkages, respectively. researchgate.netnih.gov
Once grafted onto the polymer, the pendant iodophenyl group serves as a versatile reactive site. For example, it can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net This allows for the attachment of a wide range of functional groups, including alkyl, aryl, and heteroaryl moieties, thereby altering the polymer's physical and chemical properties. This strategy enables the creation of complex polymer architectures, such as graft copolymers and functionalized polymer networks, from simpler starting polymers.
The functionalization of polymers with this compound can impart specific properties to the material. A notable application is in the development of radiopaque polymers for biomedical devices. By incorporating iodine, a high-atomic-number element, into the polymer structure, the material becomes visible under X-ray imaging. researchgate.net Research has shown that acrylic copolymers can be made radiopaque by reacting their carboxylic acid groups with iodinated phenyl isocyanates. researchgate.net
Furthermore, the isocyanate functionality is highly efficient for surface functionalization. nih.gov Polymers containing hydroxyl or amine groups on their surface can be readily modified with this compound. This surface modification can be used to introduce the iodophenyl group, which can then be used as an anchor point for the attachment of bioactive molecules, compatibilizers, or other functional moieties, thereby tailoring the surface properties of the material for specific applications.
| Polymer Functionalization Method | Functional Group on Polymer | Linkage Formed | Purpose of Functionalization | Reference |
| Grafting to | Hydroxyl (-OH) | Carbamate | Introduction of a reactive iodo group | researchgate.netnih.gov |
| Grafting to | Amine (-NH2) | Urea | Introduction of a reactive iodo group | researchgate.netnih.gov |
| Grafting to | Carboxylic Acid (-COOH) | Amide (after conversion) | Radiopacity | researchgate.net |
Self-Healing and Responsive Polymer Systems
The isocyanate group (-N=C=O) is highly reactive, particularly towards nucleophiles like water and amines, making it a prime candidate for self-healing polymer systems. In this context, isocyanates are often encapsulated as a liquid healing agent within a polymer matrix. When a crack propagates through the material, it ruptures the microcapsules, releasing the isocyanate. The isocyanate then reacts with ambient moisture or intentionally incorporated coreactants, forming a durable polyurea or polyurethane polymer that fills the crack and restores mechanical integrity. researchgate.netmdpi.comillinois.edu
Studies on isocyanate-based self-healing systems have demonstrated that isocyanate prepolymers can significantly enhance repair efficiency. researchgate.net These prepolymers, compared to simple monomers, can form repair patches with greater elasticity and toughness, reducing the likelihood of secondary damage at the repair site. researchgate.net The process typically involves interfacial polymerization in an oil-in-water emulsion to create microcapsules with a stable shell and a core containing the isocyanate healing agent. mdpi.comillinois.edu
While research has predominantly focused on common isocyanates like isophorone (B1672270) diisocyanate (IPDI) illinois.edu, the use of this compound offers intriguing possibilities for creating next-generation responsive materials. The fundamental self-healing mechanism would remain the same; however, the presence of the iodine atom on the phenyl ring of the resulting polyurea introduces a new functional dimension. This iodine atom can act as a halogen bond donor, allowing the healed polymer to interact with specific guest molecules or respond to external stimuli, potentially altering its mechanical or optical properties in a controlled manner. This dual functionality—covalent network repair and non-covalent responsiveness—positions this compound as a promising component for smart, multifunctional materials.
Role in Supramolecular Chemistry
The true sophistication of this compound as a molecular building block is most evident in its application in supramolecular chemistry. The molecule's derivatives, primarily ureas and carbamates formed through the reaction of the isocyanate group, are capable of forming highly ordered structures through a combination of non-covalent interactions.
Halogen Bonding Interactions in this compound Derivatives
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a Lewis base. acs.orgnih.gov The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl. acs.org The iodine atom in this compound derivatives is a particularly effective halogen bond donor, making it a powerful tool for controlling molecular assembly.
In the solid state, derivatives of this compound, such as N,N'-diphenylureas, exhibit a hierarchy of non-covalent interactions that dictate their crystal packing. The primary and strongest interaction is typically the intermolecular hydrogen bond between the N-H groups of the urea and the carbonyl oxygen (N-H···O), which leads to the formation of one-dimensional chains or tapes. core.ac.uk
These primary structures are then organized into higher-order assemblies through weaker, yet highly directional, intermolecular halogen bonds. The iodine atom on one phenyl ring can form a C-I···O interaction with the carbonyl oxygen of a urea group in an adjacent tape, or C-I···I interactions with other iodine atoms. core.ac.uk This interplay between strong hydrogen bonds and weaker halogen bonds provides precise control over the final supramolecular architecture. While less common, intramolecular C–X···O nonbonding interactions have also been computationally identified in related halogenated compounds, where they can influence the molecule's preferred conformation. beilstein-journals.org
The predictability and directionality of halogen bonds make them a cornerstone of modern crystal engineering. nih.govsci-hub.st By strategically placing iodine atoms on molecular scaffolds, chemists can guide the self-assembly of molecules into desired crystalline forms with specific properties.
Derivatives of this compound are exemplary in this regard. For instance, the crystal structure of N-4-iodophenyl-N'-4'-nitrophenylurea demonstrates a complex ?-network stabilized by a specific I···O2N synthon, where the iodine atom interacts directly with the oxygen of the nitro group. researchgate.net The analysis of various halogen-substituted phenylureas reveals that the combination of N-H···O hydrogen-bonded tapes and subsequent halogen bonding is a recurring and robust motif for creating complex, self-assembled structures. core.ac.uk This ability to program molecular recognition and assembly makes this compound and its derivatives highly valuable for designing new crystalline materials, including co-crystals and porous solids. rsc.org
Non-Covalent Interactions in Directed Synthesis
The synthesis of complex molecular systems is often guided by non-covalent interactions that direct the orientation of reactants and stabilize transition states. The derivatives of this compound are adept at this, utilizing a suite of interactions to control synthesis. The urea or carbamate moiety, formed from the isocyanate group, provides strong hydrogen bond donors (N-H) and acceptors (C=O). core.ac.uk Simultaneously, the iodophenyl group provides a robust halogen bond donor (C-I) and a π-system capable of stacking interactions. core.ac.uk This combination allows for the programmed assembly of molecules, a key principle in supramolecular synthesis where weak interactions are harnessed to build complex, functional architectures from simpler components. unistra.fr
Precursor in Medicinal Chemistry and Agrochemical Research
The isocyanate group is a versatile functional group used extensively in medicinal chemistry to link molecular fragments. This compound serves as a key precursor for installing an iodophenylurea or related moiety into a larger molecule. This is significant because the resulting structure often exhibits potent biological activity, and the iodine atom can serve as a handle for further modification or for radio-labeling studies.
Derivatives of this compound have been successfully developed as inhibitors and receptor ligands for a range of biological targets. For example:
Anticancer Agents: N-piperidinyl-benzimidazolone derivatives prepared from 4-iodophenyl isocyanate have been identified as potent and selective inhibitors of 8-oxo-guanine DNA glycosylase 1 (OGG1), an enzyme involved in DNA repair that is a target for cancer therapy. nih.gov
Receptor Ligands: The reaction of 3-iodophenyl isocyanate with aminobenzodiazepines has been used to synthesize selective antagonists for cholecystokinin (B1591339) (CCK) receptors, which are implicated in various gastrointestinal and central nervous system disorders. nih.gov
Immunomodulators: Phenylcarbamate and urea derivatives synthesized from 4-iodophenyl isocyanate have been discovered as potent, orally bioavailable inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2, a target for treating autoimmune diseases. semanticscholar.org
Agrochemicals: Related structural motifs, such as 2-quinolones, which can be synthesized from 2-iodoanilines (the precursor to this compound), are recognized as broadly applicable structures in agrochemical research. researchgate.net
The table below summarizes key research findings on the application of iodophenyl isocyanate derivatives in medicinal chemistry.
| Derivative Class | Biological Target | Therapeutic Area/Application | Source(s) |
| N-Piperidinyl-benzimidazolone Ureas | 8-Oxo-Guanine DNA Glycosylase 1 (OGG1) | Oncology | nih.gov |
| Benzodiazepine Ureas | Cholecystokinin (CCK) Receptors | Gastroenterology, Neurology | nih.gov |
| Phenylcarbamates and Ureas | Sphingosine-1-Phosphate Transporter (Spns2) | Autoimmune Diseases | semanticscholar.org |
| 2-Quinolones (Related Structures) | Various | Agrochemicals, Pharmaceuticals | researchgate.net |
Synthesis of Bioactive Molecules
The isocyanate functional group (-N=C=O) is a cornerstone in the synthesis of urea and carbamate derivatives, which are prevalent motifs in many biologically active compounds. beilstein-journals.org The reaction of this compound with primary or secondary amines readily forms substituted ureas, a class of compounds known for a wide range of pharmacological activities. mdpi.comorganic-chemistry.org The presence of the iodine atom on the phenyl ring offers a site for further functionalization, often through metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.
For instance, urea derivatives synthesized from various isocyanates are investigated as potential enzyme inhibitors. nih.gov In one study, phenyl urea derivatives were evaluated as inhibitors for Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune escape. nih.gov The general synthetic route involves reacting an appropriate amine with an isocyanate to form the core urea structure. nih.gov The 2-iodo-substituent on the phenyl ring of the isocyanate can be used as a synthetic handle to introduce additional chemical diversity, potentially enhancing binding affinity or modifying pharmacokinetic properties. While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in public literature, its utility is clear in research settings for creating libraries of novel compounds for biological screening. researchgate.net
Table 1: Role of this compound in Bioactive Molecule Synthesis
| Molecule Class | Role of this compound | Key Reaction | Potential Application |
|---|---|---|---|
| Substituted Ureas | Provides the core structure and a site for further modification. | Nucleophilic addition of an amine to the isocyanate group. | Enzyme Inhibition (e.g., IDO1) nih.gov |
| Complex Heterocycles | Acts as a precursor that can be cyclized after initial reaction. | Intramolecular reactions following urea/carbamate formation. | Drug Discovery Scaffolds |
| Carbamate Derivatives | Serves as the electrophile to react with alcohols or phenols. | Nucleophilic addition of an alcohol/phenol (B47542) to the isocyanate group. | Development of prodrugs or bioactive esters. |
Development of Radiotracers for Imaging (e.g., PET)
The field of molecular imaging, particularly Positron Emission Tomography (PET), relies on the synthesis of radiotracers that can track biological processes in real-time. researchgate.netmdpi.com Aryl iodides, such as this compound, are valuable precursors in this context. The iodine atom can be replaced with a positron-emitting radionuclide, such as Iodine-124 (¹²⁴I), or it can serve as a precursor for introducing other radioisotopes via stannylation followed by radio-metalation.
The development of new radiotracers is a complex process that involves designing molecules with high affinity and selectivity for a biological target, such as a receptor or enzyme. researchgate.net Iodinated compounds have been successfully used to create radiotracers for imaging G protein-coupled receptors. nih.gov For example, a related compound, meta-iodophenylisocyanate, was used to synthesize a urea-based ligand targeting the GPR30 receptor. nih.gov This highlights a general strategy where the isocyanate group is used to link the iodine-bearing phenyl ring to a target-specific moiety.
The synthesis of a PET radiotracer often involves a multi-step process where the final step is the introduction of the radionuclide. mdpi.com The short half-life of many PET isotopes, like Carbon-11 (t½ ≈ 20.4 min) or Fluorine-18 (t½ ≈ 109.8 min), necessitates rapid and efficient radiolabeling reactions. researchgate.netmdpi.com The 2-iodophenyl group can be converted to a tributylstannyl derivative, which is a common precursor for radioiodination or for use in Stille cross-coupling reactions to introduce Carbon-11. researchgate.net This makes this compound a potentially useful building block for creating novel PET tracers for oncology, neurology, and cardiology.
Analytical Techniques for Reaction Monitoring and Characterization
To ensure the successful synthesis of complex molecules using this compound, chemists rely on a variety of analytical techniques to monitor reaction progress, identify products, and characterize their properties.
In-situ Spectroscopic Methods (e.g., FTIR, NMR)
In-situ (in the reaction mixture) spectroscopic methods are powerful tools for real-time reaction analysis. remspec.com
Fourier-Transform Infrared (FTIR) Spectroscopy: This is an ideal technique for monitoring reactions involving isocyanates. mt.com The isocyanate group (-N=C=O) has a strong, sharp, and distinct absorption band in the infrared spectrum, typically appearing around 2250-2280 cm⁻¹. remspec.com By using a fiber-optic ATR (Attenuated Total Reflectance) probe immersed in the reaction vessel, the disappearance of this peak can be tracked in real-time, indicating the consumption of the this compound. remspec.comresearchgate.net Simultaneously, the appearance of new peaks, such as the carbonyl (C=O) stretch of a urea (around 1640-1690 cm⁻¹) or urethane (B1682113) (around 1700-1730 cm⁻¹), confirms the formation of the desired product. researchgate.net This allows for precise determination of reaction kinetics and endpoints without the need for sampling. mt.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less commonly used for real-time monitoring due to instrumentation constraints, NMR is invaluable for structural elucidation of starting materials and final products. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. rsc.orgrsc.org For reactions of this compound, changes in the chemical shifts of the aromatic protons and carbons, as well as the appearance of new signals (e.g., an N-H proton from a newly formed urea), confirm that the reaction has occurred and provide definitive structural proof of the product. rsc.org
Chromatographic Techniques for Product Analysis
Chromatography is essential for separating the final product from any unreacted starting materials, by-products, or catalysts.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic technique for the analysis and purification of products derived from this compound. epa.govepa.gov A typical setup involves a stationary phase (e.g., silica (B1680970) C18 for reverse-phase chromatography) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). epa.gov As the sample mixture passes through the column, components separate based on their polarity. A detector, such as a UV-Vis detector (as the aromatic ring is a chromophore) or a mass spectrometer (LC-MS), is used to identify and quantify the separated compounds. epa.govacs.org This technique is crucial for assessing the purity of the synthesized molecule. rsc.org
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to qualitatively monitor reaction progress and determine the appropriate solvent system for larger-scale column chromatography purification. rsc.org A small spot of the reaction mixture is placed on a silica-coated plate, which is then developed in a solvent chamber. The separated spots are visualized under UV light or by staining.
Thermal Analysis (e.g., DSC, TGA) in Reaction Studies
Thermal analysis techniques are particularly useful for characterizing the properties of polymeric materials that can be synthesized from di- or poly-functional isocyanates, or for understanding the thermal stability of the synthesized molecules.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It can detect thermal events like melting points, glass transitions (for polymers), and exothermic or endothermic processes associated with reactions or decomposition. researchgate.netrsc.org For a molecule synthesized from this compound, DSC can determine its melting point, which is a key indicator of purity. For polymers, it reveals the glass transition temperature (Tg), which defines the material's physical state (glassy vs. rubbery). rsc.org
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. rsc.org This provides information about the thermal stability and decomposition profile of a compound. The TGA curve shows the temperatures at which the material loses weight, which can correspond to the loss of solvent, decomposition of specific functional groups, or complete degradation of the molecule. This is critical for understanding the temperature limits within which a synthesized material is stable.
Table 2: Summary of Analytical Techniques
| Technique | Principle | Application for this compound Chemistry | Information Gained |
|---|---|---|---|
| FTIR Spectroscopy | Measures absorption of infrared light by molecular vibrations. clairet.co.uk | Real-time monitoring of the disappearance of the -N=C=O peak (~2270 cm⁻¹) and appearance of urea/urethane peaks. remspec.comresearchgate.net | Reaction kinetics, conversion rate, endpoint determination. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. rsc.org | Structural confirmation of starting materials and products. rsc.org | Definitive molecular structure, purity assessment. |
| HPLC | Separates compounds based on differential partitioning between a mobile and stationary phase. epa.gov | Purification of reaction products and assessment of final purity. epa.gov | Compound identity (with MS), purity level, quantification. |
| DSC | Measures heat flow into or out of a sample as a function of temperature. researchgate.net | Determination of melting point for crystalline products or glass transition for polymers. rsc.org | Thermal transitions, purity, physical state of polymers. |
| TGA | Measures mass change as a function of temperature. rsc.org | Assessment of the thermal stability and decomposition pattern of synthesized compounds. | Decomposition temperatures, thermal stability limits. |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for 2-Iodophenyl Isocyanate
The synthesis of isocyanates traditionally involves reagents like phosgene (B1210022), which are highly toxic and pose significant environmental and safety concerns. A primary focus of future research will be the development of greener and more sustainable synthetic methods for this compound. This involves exploring alternative, less hazardous reagents and reaction pathways that align with the principles of green chemistry. rsc.orgrsc.org
Key research avenues include:
Phosgene-Free Routes: Investigating alternative carbonylation sources or rearrangement reactions that circumvent the need for phosgene and its derivatives. This could involve exploring the use of dimethyl carbonate, carbon dioxide, or other safer carbonylating agents.
Catalytic Approaches: Designing novel catalytic systems that can efficiently produce this compound with high yield and selectivity, while minimizing waste. This could include transition-metal catalysis or organocatalysis.
Bio-based Precursors: A long-term perspective involves exploring the synthesis of aromatic isocyanates from renewable, biomass-derived starting materials, such as lignin (B12514952). mostwiedzy.pl While challenging, this approach would significantly enhance the sustainability profile of isocyanate production. rsc.org
Research into sustainable synthesis protocols is not only about reducing environmental impact but also about improving process safety and economic viability. rsc.orgresearchgate.net
| Research Direction | Potential Methodologies | Key Advantages |
| Phosgene-Free Synthesis | Curtius, Hofmann, or Lossen rearrangements; Carbonylation with non-phosgene reagents (e.g., CO₂, solid carbonyl sources). | Enhanced safety, reduced toxicity, and simplified handling protocols. |
| Catalytic Processes | Development of novel transition metal or organocatalysts for the carbonylation of 2-iodoaniline (B362364) or related precursors. | Higher efficiency, improved selectivity, lower energy consumption, and reduced waste generation. |
| Bio-based Feedstocks | Deriving precursors from renewable sources like lignin or other plant-based materials. | Greatly improved sustainability, reduced reliance on fossil fuels, and potential for a circular economy approach. mostwiedzy.pl |
Exploration of Underutilized Reactivity Modes
The unique structure of this compound, featuring two distinct reactive sites, offers opportunities for complex molecular architecture construction that have not yet been fully exploited. Future research will likely focus on harnessing the combined reactivity of the isocyanate and the carbon-iodine bond.
Tandem and Domino Reactions: Designing one-pot reactions where the isocyanate group participates in a transformation (e.g., urethane (B1682113) or urea (B33335) formation) and the C-I bond is subsequently or concurrently functionalized via a cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira). This approach streamlines synthesis by reducing the number of separate operational steps.
Synthesis of Novel Heterocycles: The ortho-positioning of the iodo and isocyanate groups is ideal for intramolecular cyclization reactions. By reacting the isocyanate with a suitable nucleophile that contains another reactive site, subsequent palladium-catalyzed intramolecular coupling could lead to a diverse range of complex heterocyclic systems, which are valuable scaffolds in medicinal chemistry. beilstein-journals.org
Metal-Catalyzed Reactions: Beyond standard cross-coupling, the C-I bond can participate in other metal-catalyzed processes. Exploring these reactions in the context of the neighboring isocyanate group could reveal novel reactivity and synthetic applications.
Integration with Advanced Chemical Technologies (e.g., AI-driven synthesis, microfluidics)
The intersection of chemistry with advanced technologies like artificial intelligence (AI) and microfluidics is set to revolutionize synthetic chemistry. hilarispublisher.com Applying these tools to this compound can accelerate the discovery of new synthetic routes and optimize existing ones.
AI-Driven Retrosynthesis: Computer-Aided Synthesis Planning (CASP) tools, powered by AI and machine learning, can analyze vast reaction databases to propose novel and efficient synthetic pathways for this compound. drugtargetreview.comnih.gov These AI platforms can identify non-intuitive routes that a human chemist might overlook. synthiaonline.com
Automated Synthesis Platforms: Integrating AI-designed synthesis plans with robotic, microfluidic systems can enable the automated, on-demand synthesis of this compound and its derivatives. synthiaonline.com This approach allows for high-throughput screening of reaction conditions, leading to rapid optimization and scale-up.
High-Throughput Experimentation: Microfluidic reactors can be used to rapidly screen a wide range of catalysts, solvents, and temperatures for reactions involving this compound, using only minuscule quantities of reagents. This accelerates the discovery of optimal conditions for known transformations and the exploration of new reactivity.
| Technology | Application to this compound | Potential Impact |
| Artificial Intelligence (AI) | Proposing novel synthetic routes through retrosynthetic analysis; Predicting reaction outcomes and optimizing conditions. researchgate.net | Acceleration of discovery; Reduction in trial-and-error experimentation; Identification of more efficient and sustainable pathways. drugtargetreview.com |
| Microfluidics | High-throughput screening of reaction conditions; On-demand synthesis in continuous flow systems. | Rapid process optimization; Improved safety for handling reactive intermediates; Scalable and efficient production. synthiaonline.com |
| Robotic Automation | Execution of AI-generated synthetic plans; Automated product purification and analysis. | Increased reproducibility; Higher throughput; Frees up researchers for higher-level creative tasks. |
Expanding Applications in Functional Materials and Biomedical Fields
Isocyanates are fundamental building blocks for polyurethane materials. nih.gov The specific functionalities of this compound make it an attractive monomer for creating advanced functional polymers and for applications in the biomedical field.
Functional Polyurethanes: Incorporating this compound into polyurethane backbones introduces an iodine atom as a pendant group. This iodine can serve as a heavy atom to enhance properties like refractive index or X-ray absorption. Furthermore, the C-I bond can be post-polymerizationally modified to attach other functional molecules, creating materials with tailored properties for applications in coatings, adhesives, or advanced elastomers. researchgate.net
Biomedical Polymers: Polyurethanes are valued in biomedical applications for their biocompatibility and tunable mechanical properties, finding use in devices like catheters and tissue engineering scaffolds. nih.govresearchgate.net The iodine atom in polymers derived from this compound could be utilized as a radiopaque marker, making medical devices visible under X-ray imaging. It could also serve as a handle to attach bioactive molecules, such as drugs or targeting ligands.
Molecular Probes and Bioconjugation: The isocyanate group is an efficient linker for attaching the 2-iodophenyl moiety to biomolecules containing amine or hydroxyl groups. The iodine can then be used for radiolabeling (e.g., with ¹²⁵I or ¹²³I) for use in imaging or radiotherapy research.
Deeper Mechanistic Understanding through Advanced Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. rsc.org Applying these methods to this compound can provide profound insights into its reactivity and guide future experimental work.
Modeling Reaction Pathways: Computational studies can map out the potential energy surfaces for various reactions of this compound, including urethane formation, cyclization reactions, and catalytic cycles. researchgate.netmdpi.com This allows for the determination of transition state structures and activation energies, explaining observed reactivity and predicting the feasibility of new transformations. mdpi.com
Understanding Electronic Effects: Advanced computational analysis can clarify the electronic interplay between the ortho-positioned iodo and isocyanate groups. This includes understanding how the electronegativity and size of the iodine atom influence the reactivity of the isocyanate group and vice-versa.
Catalyst Design: By modeling the interaction of this compound with various catalysts, researchers can rationally design more efficient and selective catalysts for specific transformations. This in-silico approach can significantly reduce the experimental effort required in catalyst development.
Q & A
Q. What strategies resolve discrepancies in reported reaction rates for iodophenyl isocyanate derivatives?
- Methodological Answer : Discrepancies often arise from solvent impurities or moisture content. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O). Validate kinetic data via Arrhenius plots across multiple temperatures (e.g., 25°C, 40°C, 60°C) to confirm linearity. Cross-reference with microreactor-derived datasets for high-precision comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
